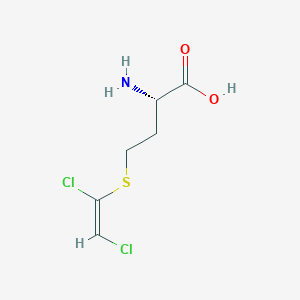
S-(1,2-Dichlorovinyl)homocysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1,2-Dichlorovinyl)homocysteine (DCVC) is a toxic compound that is formed during the metabolism of trichloroethylene (TCE), a widely used industrial solvent. DCVC has been extensively studied in scientific research due to its potential health hazards and environmental impact.
Mecanismo De Acción
S-(1,2-Dichlorovinyl)homocysteine exerts its toxic effects by inhibiting the activity of cystathionine β-synthase (CBS), an enzyme involved in the metabolism of homocysteine. This inhibition leads to the accumulation of homocysteine, which can cause oxidative stress and DNA damage. S-(1,2-Dichlorovinyl)homocysteine also inhibits the activity of glutathione peroxidase, an enzyme that plays a crucial role in protecting cells from oxidative damage.
Biochemical and Physiological Effects:
S-(1,2-Dichlorovinyl)homocysteine exposure has been shown to cause a wide range of biochemical and physiological effects, including liver and kidney damage, oxidative stress, DNA damage, and altered gene expression. S-(1,2-Dichlorovinyl)homocysteine has also been shown to induce apoptosis and cell cycle arrest in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-(1,2-Dichlorovinyl)homocysteine is a useful tool for studying the mechanism of TCE-induced toxicity and carcinogenicity. It is also a valuable biomarker for TCE exposure and toxicity in humans and animals. However, S-(1,2-Dichlorovinyl)homocysteine is a highly toxic compound that requires careful handling and disposal.
Direcciones Futuras
Future research on S-(1,2-Dichlorovinyl)homocysteine should focus on developing more sensitive and specific biomarkers for TCE exposure and toxicity. There is also a need for further studies on the molecular mechanisms underlying S-(1,2-Dichlorovinyl)homocysteine-induced toxicity and carcinogenicity. Additionally, the development of new therapeutic strategies for S-(1,2-Dichlorovinyl)homocysteine-induced toxicity and carcinogenicity is an important area of research.
Métodos De Síntesis
S-(1,2-Dichlorovinyl)homocysteine is synthesized by the reaction of TCE with homocysteine in the presence of glutathione-S-transferase (GST). This reaction results in the formation of S-(1,2-Dichlorovinyl)homocysteine, glutathione (GSH), and S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG can further be metabolized to S-(1,2-Dichlorovinyl)homocysteine through the action of γ-glutamyl transpeptidase.
Aplicaciones Científicas De Investigación
S-(1,2-Dichlorovinyl)homocysteine has been extensively studied in scientific research due to its potential health hazards and environmental impact. It is used as a biomarker for TCE exposure and toxicity in humans and animals. S-(1,2-Dichlorovinyl)homocysteine is also used as a tool for studying the mechanism of TCE-induced toxicity and carcinogenicity.
Propiedades
Número CAS |
102916-85-8 |
|---|---|
Nombre del producto |
S-(1,2-Dichlorovinyl)homocysteine |
Fórmula molecular |
C28H19FN4O8 |
Peso molecular |
230.11 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[(E)-1,2-dichloroethenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C6H9Cl2NO2S/c7-3-5(8)12-2-1-4(9)6(10)11/h3-4H,1-2,9H2,(H,10,11)/b5-3-/t4-/m0/s1 |
Clave InChI |
FLDHIRRXGKLJDM-BNWFAOCJSA-N |
SMILES isomérico |
C(CS/C(=C\Cl)/Cl)[C@@H](C(=O)O)N |
SMILES |
C(CSC(=CCl)Cl)C(C(=O)O)N |
SMILES canónico |
C(CSC(=CCl)Cl)C(C(=O)O)N |
Sinónimos |
DCVHC S-(1,2-dichlorovinyl)homocysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



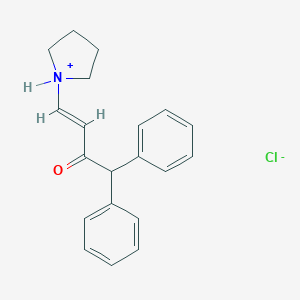
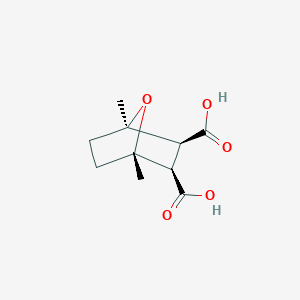
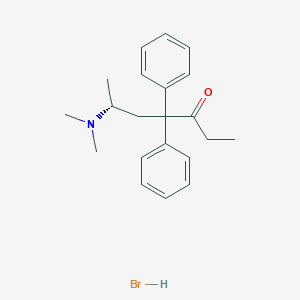
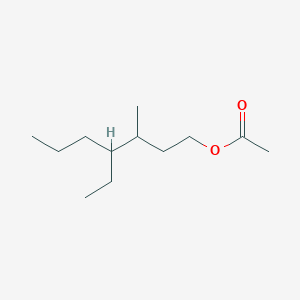
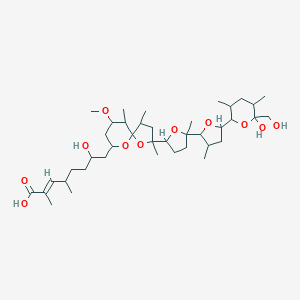
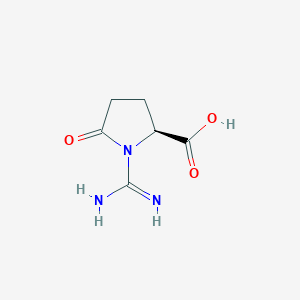
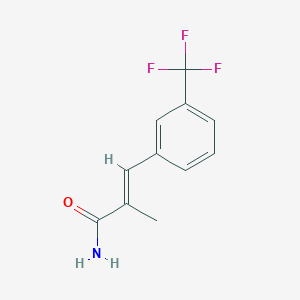
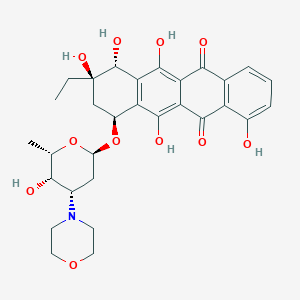
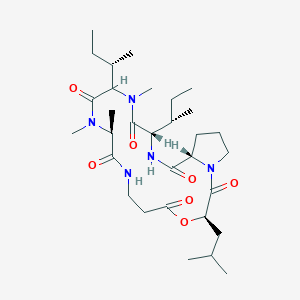
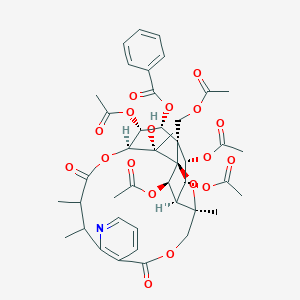
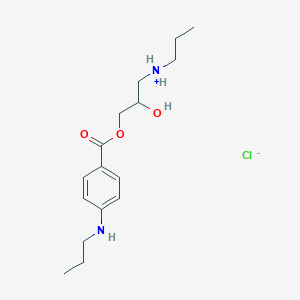
![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
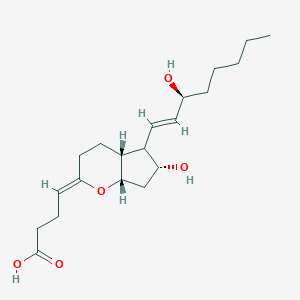
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)